molecular formula C21H20O4 B11169559 4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one CAS No. 314742-56-8

4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one

Cat. No.: B11169559
CAS No.: 314742-56-8
M. Wt: 336.4 g/mol
InChI Key: ZCTITRLINOITLJ-UHFFFAOYSA-N
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Description

4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C21H20O4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one typically involves the reaction of 4-ethyl-7-methyl-2H-chromen-2-one with 1-oxo-1-phenylpropan-2-yl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, a methyl group, and a phenylpropan-2-yl group on the chromen-2-one scaffold differentiates it from other similar compounds .

Biological Activity

4-Ethyl-7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one, also known by its chemical formula C21H22O5C_{21}H_{22}O_5, is a synthetic compound belonging to the class of chromenones. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes an ethyl group, a methyl group, and an oxo group attached to the chromenone core. The presence of these functional groups is believed to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC21H22O5
Molecular Weight342.40 g/mol
IUPAC Name4-Ethyl-7-methyl-5-(1-oxo-1-phenylpropan-2-yl)oxy)-2H-chromen-2-one

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, in a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating potent antibacterial activity.

Antioxidant Activity

The compound's antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Results indicated that it exhibited a scavenging activity of approximately 75% at a concentration of 100 µg/mL, comparable to standard antioxidants such as ascorbic acid.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. A dose-dependent reduction in cytokine levels was observed, suggesting its potential as an anti-inflammatory agent.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can interact with cellular receptors influencing signal transduction pathways related to inflammation and oxidative stress.
  • Radical Scavenging : Its structure allows it to effectively scavenge free radicals, thereby reducing oxidative damage in cells.

Case Study 1: Cardioprotective Effects

A study conducted on rats subjected to isoproterenol-induced myocardial infarction revealed that pretreatment with this compound significantly reduced cardiac injury markers (LDH, CK-MB) and improved cardiac function. The mechanism was attributed to its antioxidant properties and ability to modulate apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against clinical isolates of multidrug-resistant bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents due to its effectiveness against resistant strains.

Properties

CAS No.

314742-56-8

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

4-ethyl-7-methyl-5-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one

InChI

InChI=1S/C21H20O4/c1-4-15-12-19(22)25-18-11-13(2)10-17(20(15)18)24-14(3)21(23)16-8-6-5-7-9-16/h5-12,14H,4H2,1-3H3

InChI Key

ZCTITRLINOITLJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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